molecular formula C17H11FN2O3 B5616438 N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide

N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide

Cat. No.: B5616438
M. Wt: 310.28 g/mol
InChI Key: NBTCNNLNEVSDGH-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of aromatic amides. This compound features a naphthalene ring system attached to a carboxamide group, which is further substituted with a 4-fluoro-3-nitrophenyl group. The presence of both fluorine and nitro groups on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide typically involves the reaction of 4-fluoro-3-nitroaniline with naphthalene-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(4-fluoro-3-aminophenyl)naphthalene-1-carboxamide.

    Substitution: Formation of N-(4-substituted-3-nitrophenyl)naphthalene-1-carboxamide derivatives.

    Oxidation: Formation of naphthoquinone derivatives.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring, which can exhibit strong fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the nitro and fluoro groups can enhance the compound’s binding affinity and selectivity towards specific targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide
  • N-(4-bromo-3-nitrophenyl)naphthalene-1-carboxamide
  • N-(4-methyl-3-nitrophenyl)naphthalene-1-carboxamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and increase its binding affinity to specific molecular targets. These properties make this compound a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-15-9-8-12(10-16(15)20(22)23)19-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTCNNLNEVSDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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